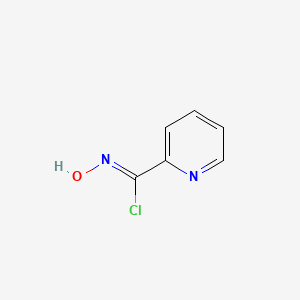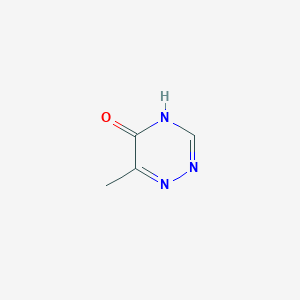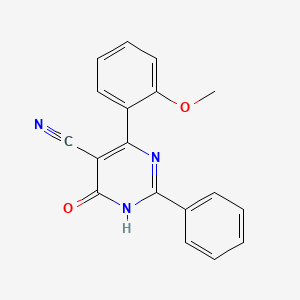
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
Overview
Description
5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a heterocyclic compound that contains a pyrazole ring
Mechanism of Action
Target of Action
The primary targets of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime Pyrazole derivatives have been known to inhibit certain enzymes
Mode of Action
The mode of action of This compound involves the formation of an oxime in an essentially irreversible process as the adduct dehydrates . This reaction is facilitated by the nucleophilic nature of nitrogen in the compound .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that pyrazole derivatives can affect various biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
Result of Action
The molecular and cellular effects of This compound Given the compound’s potential inhibitory effects on certain enzymes , it could lead to changes in cellular processes regulated by these enzymes.
Biochemical Analysis
Biochemical Properties
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex. Additionally, this compound can form complexes with metal ions, further influencing its biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . By influencing gene expression, the compound can alter the production of cytokines and other signaling molecules, thereby affecting cellular metabolism. In cancer cells, this compound has demonstrated the ability to induce apoptosis, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it can activate certain transcription factors, leading to changes in gene expression. These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic effects, such as liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism. These metabolic pathways influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Understanding the transport and distribution of the compound is essential for predicting its pharmacokinetics and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity. These subcellular interactions are important for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: The parent compound without the oxime group.
3-Methyl-1H-pyrazole-4-carbaldehyde: A similar compound with a different substitution pattern on the pyrazole ring.
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-2-methyl-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-11(15)9(7-12-16)10(13-14)8-5-3-2-4-6-8/h2-7,13,16H,1H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHORZNPOBUAPW-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methyl-3-furohydrazide](/img/structure/B1417444.png)
![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417445.png)




![2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1417452.png)
![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)

![1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417460.png)
![6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one](/img/structure/B1417462.png)

